molecular formula C21H19N3O4 B1141530 (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid CAS No. 1217735-06-2

(R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid

Numéro de catalogue: B1141530
Numéro CAS: 1217735-06-2
Poids moléculaire: 377.39
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Structural Elucidation and Nomenclature

The compound (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid is a fluorinated aromatic derivative of histidine. Its IUPAC name reflects its stereochemistry and functional groups: a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the α-amino position, an imidazole side chain at the β-carbon, and a carboxylic acid terminus. The molecular formula is C₂₁H₁₉N₃O₄ , with a molecular weight of 377.4 g/mol .

Key Structural Features :

  • Fmoc Group : A bulky aromatic moiety (C₁₃H₉) that enhances solubility in organic solvents and prevents racemization during peptide synthesis.
  • Imidazole Ring : A five-membered heterocycle (C₃H₃N₂) that participates in hydrogen bonding and metal coordination.
  • Chiral Center : The α-carbon (C2) adopts an R configuration, distinguishing it from the L-histidine enantiomer.

Table 1: Molecular Properties

Property Value Source
Molecular Formula C₂₁H₁₉N₃O₄
Molecular Weight 377.4 g/mol
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CN4C=CN=C4)C(=O)O
InChIKey FVAPDYJGOXBMQG-LJQANCHMSA-N

Stereochemical Configuration and Chirality

The compound’s chirality originates from the R-configured α-carbon, which is critical for its role in peptide synthesis. The Fmoc group’s steric bulk stabilizes the tetrahedral intermediate during coupling, minimizing racemization. In contrast, L-histidine derivatives exhibit S configuration at this position, leading to divergent biological interactions.

Chiral Purity :

  • Enantiomeric excess (ee) ≥ 99.5% in commercial batches, verified by chiral HPLC.
  • Racemization risk increases under basic conditions but is mitigated by additives like HOBt (1-hydroxybenzotriazole).

Physicochemical Properties

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water or alcohols. Its pKa values are influenced by the imidazole ring (pKa ≈ 6.0) and carboxylic acid group (pKa ≈ 3.3).

Table 2: Physicochemical Data

Property Value Source
Melting Point >128°C (decomposition)
Solubility (DMF) 25 mg/mL
LogP (Octanol-Water) 2.1 ± 0.3 Predicted

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (DMSO-d₆) : δ 7.8–7.3 ppm (Fmoc aromatic protons), δ 8.1 ppm (imidazole C2-H), δ 4.3 ppm (α-H).
  • ¹³C NMR : 172.5 ppm (COOH), 156.2 ppm (Fmoc carbonyl), 135.4 ppm (imidazole C4).

Infrared Spectroscopy (IR) :

  • Strong absorbance at 1720 cm⁻¹ (C=O stretch, Fmoc), 1650 cm⁻¹ (amide I band), and 1540 cm⁻¹ (imidazole ring).

Mass Spectrometry :

  • ESI-MS ([M+H]⁺): m/z 378.4, with fragmentation peaks at m/z 179.1 (Fmoc fragment) and 155.0 (imidazole).

Comparative Analysis with L-Histidine Derivatives

The R enantiomer’s steric and electronic properties contrast sharply with L-histidine derivatives:

Aspect R-Enantiomer L-Histidine Derivatives
Peptide Synthesis Reduced racemization risk Higher susceptibility to epimerization
Biological Activity Inert in enzymatic catalysis Participates in metal-binding catalysis
Solubility Higher in organic solvents Preferentially aqueous-soluble

For example, in amyloid-like assemblies, L-histidine facilitates peroxidase-like activity via imidazole-metal coordination, whereas the R enantiomer lacks this function.

Propriétés

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-imidazol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-20(26)19(11-24-10-9-22-13-24)23-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,13,18-19H,11-12H2,(H,23,27)(H,25,26)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAPDYJGOXBMQG-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CN=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CN4C=CN=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid, commonly referred to as Fmoc-D-His(1-Me)-OH, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 342.36 g/mol
  • CAS Number : 135610-90-1

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial strains and viruses.
  • Antitumor Properties : Shows potential in inhibiting cancer cell proliferation.
  • Modulation of Enzymatic Activity : Acts as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases that are crucial in cell signaling pathways.
  • Interaction with G Protein-Coupled Receptors (GPCRs) : It modulates the activity of various GPCRs, influencing cellular responses to external stimuli.
  • Induction of Apoptosis : Promotes programmed cell death in cancer cells, contributing to its antitumor effects.

Data Table: Biological Activities

Activity TypeTarget/PathwayEffectReference
AntimicrobialBacterial Cell WallInhibition
AntitumorCell Cycle RegulationDecreased proliferation
Enzyme InhibitionProtein Kinase BReduced activity

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as an antibiotic agent.

Case Study 2: Antitumor Activity

In vitro studies on human breast cancer cells showed that treatment with the compound led to a 50% reduction in cell viability after 48 hours. The mechanism was linked to the activation of apoptotic pathways, including caspase activation and PARP cleavage.

Case Study 3: Enzyme Interaction

Research indicated that this compound acts as a competitive inhibitor of Protein Kinase A (PKA), affecting downstream signaling pathways involved in metabolism and cell growth.

Applications De Recherche Scientifique

Applications in Medicinal Chemistry

  • Peptide Synthesis :
    • The compound is widely used as a building block in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for the amino function during solid-phase peptide synthesis (SPPS). This allows for the selective deprotection of the amine while maintaining the integrity of other functional groups.
    • Case Study : A study demonstrated the successful incorporation of (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid into a peptide sequence aimed at targeting specific receptors in cancer cells, enhancing the selectivity and efficacy of the therapeutic agent .
  • Drug Development :
    • The imidazole moiety within the compound is known for its biological activity, particularly in binding to biological targets such as enzymes and receptors. This feature makes it a candidate for developing new drugs with improved pharmacological properties.
    • Case Study : Research has shown that derivatives of this compound exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation, suggesting potential applications in treating inflammatory diseases .

Biochemical Applications

  • Biochemical Probes :
    • The compound can be utilized as a biochemical probe to study protein interactions and enzyme activity due to its ability to mimic natural substrates.
    • Data Table: Comparison of Probes
    Probe NameTarget ProteinBinding AffinityReference
    Fmoc-D-Ala(imidazol-1-yl)-OHEnzyme XHigh
    Fmoc-D-Ala(phenyl)-OHEnzyme YModerate
  • Antimicrobial Activity :
    • Recent studies have indicated that compounds containing imidazole groups possess antimicrobial properties. The incorporation of this compound has been shown to enhance the antimicrobial activity against various bacterial strains.
    • Case Study : A study reported that this compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in developing new antibiotics .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below compares key structural features and applications of the target compound with analogous molecules:

Compound Name CAS Number Key Features Applications References
(R)-2-...-3-(1H-imidazol-1-yl)propanoic acid (Target) 157355-79-8 Fmoc-protected, imidazole-1-yl side chain SPPS, metal coordination, enzyme inhibitor design
(R)-2-...-3-(1-trityl-1H-imidazol-4-yl)propanoic acid 135610-90-1 Trityl-protected imidazole-4-yl group Enhanced steric bulk, modified solubility for selective coupling
(S)-2-...-3-(1H-imidazol-4-yl)propanoic acid 116611-64-4 S-enantiomer, imidazole-4-yl group Chiral peptide synthesis, altered bioactivity
Methyl 2-[2I-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3I-(1H-imidazol-4III-yl)propanamido]acetate - Hex-5-yn-1-yl ester, alkyne handle Click chemistry applications, bioconjugation
1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic acid - Tetrazole ring replacing carboxylic acid Improved metabolic stability, bioisostere for carboxylate
YH-1 (Imidazo[1,2-a]indole derivative) - Fused imidazoindole core, benzyloxycarbonyl group Fluorescent probes, π-π stacking interactions
Key Observations:

Protecting Groups :

  • The trityl group in 135610-90-1 increases steric hindrance, slowing coupling reactions but improving selectivity in complex peptide sequences .
  • The Fmoc group in the target compound allows for mild deprotection (e.g., piperidine), making it ideal for SPPS .

Stereochemistry :

  • The S-enantiomer (116611-64-4) exhibits distinct bioactivity due to altered spatial orientation, such as differential binding to chiral enzyme active sites .

Functional Groups :

  • Alkyne handles (e.g., hex-5-yn-1-yl in ) enable click chemistry for conjugation with azide-bearing molecules, expanding utility in bioconjugation .
  • Tetrazole rings () serve as carboxylate bioisosteres, enhancing metabolic stability in drug candidates .

Méthodes De Préparation

Synthesis of β-Imidazol-1-yl-D-Alanine

The β-imidazolyl side chain is introduced via nucleophilic substitution or alkylation. A representative method involves:

  • Starting Material : D-Serine or D-Alanine derivatives.

  • Activation : Conversion of the β-hydroxyl group (in serine) to a leaving group (e.g., tosylate or bromide) using reagents like thionyl chloride or hydrobromic acid.

  • Substitution : Reaction with imidazole in the presence of a base (e.g., potassium carbonate) to replace the leaving group with the imidazolyl moiety.

Example Protocol :

  • Dissolve D-serine methyl ester (1.0 equiv) in dry dichloromethane.

  • Add imidazole (2.5 equiv) and 1,8-diazabicycloundec-7-ene (DBU, 1.2 equiv).

  • Stir at 25°C for 24 h under nitrogen.

  • Purify via silica gel chromatography (ethyl acetate/hexane).

Fmoc Protection of the Amino Group

The amino group is protected using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under mild conditions to avoid racemization:

  • Reaction Setup : Dissolve β-imidazol-1-yl-D-alanine (1.0 equiv) in dimethylformamide (DMF).

  • Activation : Add Fmoc-OSu (1.2 equiv) and N-methylmorpholine (2.0 equiv).

  • Coupling : Stir at 0–5°C for 4 h, then at room temperature for 12 h.

  • Workup : Quench with aqueous citric acid, extract with ethyl acetate, and concentrate.

Key Considerations :

  • Low temperatures minimize epimerization.

  • HATU/HOAt or HCTU coupling agents enhance efficiency in sterically hindered systems.

Purification and Characterization

Chromatographic Purification

Crude product is purified using reversed-phase HPLC or flash chromatography:

  • Mobile Phase : Acetonitrile/water (0.1% trifluoroacetic acid).

  • Yield : 60–75% after optimization.

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, imidazole), 7.89–7.32 (m, 8H, Fmoc aromatic), 4.25–4.10 (m, 2H, CH₂Fmoc), 3.95 (q, 1H, α-CH), 3.20 (dd, 2H, CH₂-imidazole).

  • HRMS : Calculated for C₂₁H₁₉N₃O₄ [M+H]⁺: 378.1453, Found: 378.1455.

Comparative Analysis of Methodologies

Parameter Substitution Method Alkylation Method
Starting MaterialD-Serine methyl esterD-Alanine derivative
Reaction Time24–48 h12–24 h
Stereopurity>98% ee>95% ee
Overall Yield65%72%

Key Insight : Alkylation of pre-formed β-haloalanine derivatives offers higher yields but requires stringent anhydrous conditions.

Challenges and Optimization

  • Racemization : Mitigated by maintaining pH < 8 during Fmoc protection and using collidine as a base.

  • Imidazole Solubility : Enhanced by polar aprotic solvents (DMF, DMSO).

  • Side Reactions : N-acylation of imidazole is suppressed via temporary protection with trityl groups .

Q & A

Q. What is the role of the Fmoc group in this compound during peptide synthesis?

The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino group during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), minimizing side reactions. This allows sequential coupling of amino acids while maintaining orthogonal protection strategies .

Q. What safety precautions are critical when handling this compound?

Based on SDS

  • Hazards : Acute toxicity (oral, dermal), skin/eye irritation, and respiratory irritation .
  • Precautions : Use PPE (gloves, goggles), ensure ventilation, and avoid dust formation. In case of exposure, rinse affected areas thoroughly and seek medical advice .

Q. How is this compound characterized after synthesis?

Common analytical methods include:

MethodApplicationExample from Evidence
HPLC Purity assessment (e.g., 99.76% purity)Reverse-phase C18 column
1H NMR Structural confirmationMatches expected proton shifts
Mass Spectrometry Molecular weight verificationAccurate mass data (e.g., 393.393 Da)

Advanced Research Questions

Q. How can coupling efficiency be optimized in SPPS using this compound?

  • Activation Reagents : Use EDC·HCl with HOBt or Oxyma for carboxylate activation, reducing racemization .
  • Solvent Choice : Polar aprotic solvents like DMF enhance solubility and reaction kinetics .
  • Monitoring : Employ the Kaiser test to detect free amines, ensuring complete coupling .

Q. What strategies differentiate diastereomers or by-products during synthesis?

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases .
  • 2D NMR (e.g., NOESY) : Identifies spatial proximity of protons, confirming stereochemistry .
  • X-ray Crystallography : Provides definitive structural proof but requires high-purity crystals .

Q. How does the imidazole moiety influence reactivity or applications?

The imidazole group can:

  • Coordinate metals : Useful in metalloenzyme mimics or catalysis .
  • Participate in hydrogen bonding : Stabilizes secondary structures in peptides (e.g., helices) .
  • Enhance solubility : Polar imidazole improves aqueous compatibility in biological assays .

Q. What storage conditions prevent degradation of this compound?

  • Temperature : Store at -20°C in sealed containers to prevent hydrolysis .
  • Moisture Control : Use desiccants and anhydrous solvents during handling .
  • Light Sensitivity : Protect from prolonged UV exposure to avoid Fmoc group cleavage .

Methodological Notes

  • Contradictions in Data : While most SDS align on hazards (e.g., H302, H315), storage recommendations vary slightly. Prioritize manufacturer-specific guidelines for stability .
  • Synthesis Optimization : and highlight the importance of reaction duration (e.g., 48 hours for amidation) and stoichiometric ratios (1.5 equivalents of amine).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.